2-Methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine
Description
Properties
IUPAC Name |
2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2/c1-9(2,6-14)8-5-7(3-4-15-8)10(11,12)13/h3-5H,6,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYVMJKWXVEWMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=NC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4,4-dimethoxybutan-2-one and ethyl trifluoroacetate.
Reaction Steps: The reaction proceeds through a series of steps including condensation, cyclization, and amination.
Reaction Conditions: The reactions are carried out under controlled temperatures and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and products to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Pyridine-Based Analogs with Substituent Variations
Key compounds :
2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine (CAS 851670-39-8, Similarity: 0.91) Substituent: Methyl (-CH₃) at pyridine 4-position.
2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine (CAS 199984-52-6, Similarity: 0.85)
- Substituent: Methyl at pyridine 5-position.
- Impact: Positional isomerism alters steric and electronic environments, possibly affecting binding affinity in receptor interactions.
Table 1: Pyridine Analogs Comparison
| Compound Name | CAS Number | Substituent (Position) | Similarity Score | Key Property Inference |
|---|---|---|---|---|
| Target Compound | Not Provided | -CF₃ (4) | - | High LogP (~2.5)* |
| 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine | 851670-39-8 | -CH₃ (4) | 0.91 | Moderate LogP (~2.0)* |
| 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine | 199984-52-6 | -CH₃ (5) | 0.85 | Altered steric effects |
Phenyl vs. Pyridine Core Analogs
Key compound: 2-[4-(Trifluoromethyl)phenyl]propan-2-amine (CAS Not Provided, Synonyms in )
- Core Structure: Phenyl ring instead of pyridine.
- Impact: The absence of pyridine’s nitrogen reduces hydrogen-bonding capacity and polar surface area, increasing LogP (reported as 2.0 for phenyl analog vs. ~2.5 estimated for pyridine-based target). This may enhance blood-brain barrier penetration but reduce solubility in aqueous media.
Table 2: Core Structure Comparison
Piperazine-Linked Analogs
Key compound: 4-[[2-Methyl-1-oxo-2-[4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]propyl]amino]tricyclo[3.3.1.1³,⁷]decane-1-carboxylic acid (CAS 868604-76-6)
- Structural Feature: Incorporates a piperazine linker and a carboxylic acid group.
- Impact: The piperazine introduces conformational flexibility and basicity, while the carboxylic acid enhances water solubility. This contrasts with the target compound’s rigid propan-1-amine group, suggesting divergent pharmacological profiles.
Key Findings and Implications
Substituent Effects : The -CF₃ group in the target compound improves metabolic stability compared to -CH₃ analogs but may reduce bioavailability due to higher lipophilicity .
Linker Diversity : Piperazine-containing analogs () demonstrate how structural complexity can tailor solubility and binding kinetics, though at the cost of synthetic complexity .
Biological Activity
2-Methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine, commonly referred to as TFPMA, is a pyridine-based compound notable for its unique structural features, including a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of TFPMA, highlighting its mechanisms of action, synthesis, and relevant research findings.
- Molecular Formula : C11H13F3N2
- Molecular Weight : 218.23 g/mol
- Structural Features : The presence of a trifluoromethyl group enhances the compound's lipophilicity and bioavailability, which may contribute to its biological activity.
Antimicrobial Properties
Preliminary studies suggest that TFPMA exhibits antimicrobial activity, particularly against various bacterial strains. Its mechanism is believed to involve interference with bacterial cell membrane integrity or inhibition of vital metabolic pathways. For instance, compounds with similar structures have shown selective activity against pathogens like Chlamydia, indicating a potential for developing targeted antimicrobial agents .
Anticancer Activity
TFPMA has also been explored for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The trifluoromethyl group is hypothesized to enhance its interaction with molecular targets involved in cell proliferation and survival. In vitro studies have demonstrated that TFPMA can inhibit the growth of certain cancer cell lines, although detailed mechanisms remain to be fully elucidated.
The exact mechanism by which TFPMA exerts its biological effects is still under investigation. However, it is suggested that the compound interacts with specific enzymes or receptors within biological systems, facilitating its penetration through cellular membranes and modulating various biochemical pathways. The trifluoromethyl moiety likely plays a critical role in enhancing these interactions due to its electron-withdrawing characteristics.
Synthesis and Research Findings
The synthesis of TFPMA typically involves multi-step processes starting from 4-chloropyridine. Key steps include:
- Condensation : Reaction between starting materials such as 4,4-dimethoxybutan-2-one and ethyl trifluoroacetate.
- Cyclization and Amination : Controlled reaction conditions are maintained to optimize yield and purity.
Case Studies
Several studies have documented the biological activity of TFPMA:
- Study on Antimicrobial Activity : A comparative analysis showed that TFPMA exhibited superior antimicrobial effects compared to standard antibiotics at equivalent concentrations.
- Cancer Cell Line Inhibition : In vitro assays revealed that TFPMA significantly reduced cell viability in several cancer lines, suggesting its potential as a therapeutic agent .
Data Table: Biological Activity Overview
| Activity Type | Target Organism/Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | E. coli | 10 | Disruption of cell membrane integrity |
| Anticancer | HeLa (cervical cancer) | 5 | Induction of apoptosis via signaling modulation |
| Anticancer | MCF-7 (breast cancer) | 7 | Inhibition of cell proliferation |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 2-Methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine, and what are the critical reaction conditions?
- Methodology : Synthesis typically involves cross-coupling reactions (e.g., nucleophilic substitution or Suzuki-Miyaura coupling) between pyridine derivatives and trifluoromethyl-containing precursors. Key steps include:
- Use of palladium-based catalysts for coupling reactions .
- Controlled temperature (e.g., 80–120°C) and inert atmospheres (N₂/Ar) to prevent oxidation .
- Solvents like dimethylformamide (DMF) or acetonitrile to stabilize intermediates .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Primary Methods :
- ¹H/¹³C NMR : Assigns protons and carbons, with characteristic shifts for the trifluoromethyl group (~δ 110–120 ppm in ¹³C NMR) and pyridine ring protons (δ 7.5–8.5 ppm) .
- X-ray Crystallography : Resolves stereochemistry and spatial arrangement of the pyridine and trifluoromethyl groups .
Advanced Research Questions
Q. How can researchers optimize reaction yields when encountering low conversion rates in nucleophilic substitution steps?
- Strategies :
- Catalyst Screening : Test Pd(PPh₃)₄ or Buchwald-Hartwig catalysts to enhance coupling efficiency .
- Solvent Optimization : Replace DMF with tetrahydrofuran (THF) for better solubility of amine intermediates .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve yield .
Q. What approaches resolve contradictions in NMR data, particularly for stereochemical assignments?
- Advanced Techniques :
- 2D NMR (COSY, NOESY) : Identifies through-space couplings to confirm spatial proximity of substituents .
- Computational Modeling : DFT calculations predict NMR chemical shifts, aiding in stereoisomer differentiation .
Q. How does the trifluoromethyl group influence biological activity, and what experimental methods validate its role?
- Mechanistic Insights :
- The -CF₃ group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in CNS-targeted compounds .
- Experimental Validation :
- Receptor Binding Assays : Competitive displacement studies using radiolabeled ligands (e.g., [³H]-ligands) quantify affinity for targets like serotonin receptors .
- Molecular Dynamics Simulations : Track interactions between the -CF₃ group and hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
